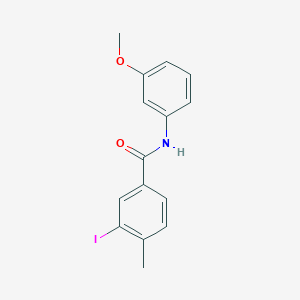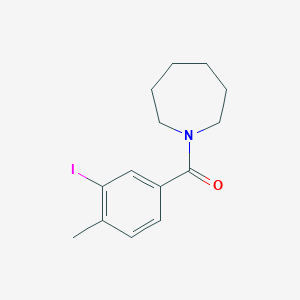![molecular formula C22H26I2N2O2 B321120 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide](/img/structure/B321120.png)
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide is a complex organic compound characterized by the presence of iodine atoms and benzamide groups
Preparation Methods
The synthesis of 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Introduction of the benzoyl group.
Iodination: Introduction of iodine atoms to the aromatic rings.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding quinones.
Reduction: Reduction of the benzoyl group to an alkane.
Substitution: Halogen atoms can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide involves its interaction with specific molecular targets. The iodine atoms and benzamide groups play crucial roles in binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Compared to other similar compounds, 3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide is unique due to its specific substitution pattern and the presence of multiple iodine atoms. Similar compounds include:
3-iodo-N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-benzamide: Lacks the additional methyl group.
N-{6-[(3-iodo-4-methylbenzoyl)amino]hexyl}-4-methylbenzamide: Lacks the iodine atoms.
These differences can significantly impact their chemical reactivity and biological activity .
Properties
Molecular Formula |
C22H26I2N2O2 |
|---|---|
Molecular Weight |
604.3 g/mol |
IUPAC Name |
3-iodo-N-[6-[(3-iodo-4-methylbenzoyl)amino]hexyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H26I2N2O2/c1-15-7-9-17(13-19(15)23)21(27)25-11-5-3-4-6-12-26-22(28)18-10-8-16(2)20(24)14-18/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
LNMJIKMSGJFVRP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)C)I)I |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCCCCCNC(=O)C2=CC(=C(C=C2)C)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B321039.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)cyclopropanecarboxamide](/img/structure/B321041.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-5-bromo-2-furamide](/img/structure/B321043.png)
![ETHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321044.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B321045.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B321046.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B321047.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(3-methylphenoxy)acetamide](/img/structure/B321048.png)
![4-[(anilinocarbonyl)amino]-N-benzyl-N-methylbenzenesulfonamide](/img/structure/B321049.png)
![Methyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B321052.png)
![ethyl 2-{[(4-bromo-2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B321053.png)
![N-[(3-acetylphenyl)carbamothioyl]-2-nitrobenzamide](/img/structure/B321056.png)


